4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-phenyl-2-pyrrolidinone
Description
The compound 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-phenyl-2-pyrrolidinone features a pyrido[4,3-b]indole core substituted with a methoxy group at position 6. This core is linked via a carbonyl group to a 1-phenyl-2-pyrrolidinone moiety. The pyridoindole scaffold is a privileged structure in medicinal chemistry, often associated with modulation of central nervous system (CNS) targets or kinase inhibition. The phenyl-pyrrolidinone group may contribute to solubility and π-π stacking interactions.
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C23H23N3O3/c1-29-17-7-8-20-18(12-17)19-14-25(10-9-21(19)24-20)23(28)15-11-22(27)26(13-15)16-5-3-2-4-6-16/h2-8,12,15,24H,9-11,13-14H2,1H3 |
InChI Key |
IKGIDXJUVIPUBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Tryptamine Derivatives
A widely employed strategy involves the cyclization of tryptamine analogs. For instance, 3-(2-chlorophenyl)pyridin-4-amine undergoes base-mediated intramolecular cyclization in dimethyl sulfoxide (DMSO) at 130°C to yield 5H-pyrido[4,3-b]indole. The reaction proceeds via dehydrohalogenation and subsequent ring closure, achieving yields of 68–72%. Introducing a methoxy group at the 8-position requires starting materials pre-functionalized with methoxy substituents or post-cyclization O-methylation.
Bromination and Functionalization
Functionalization of the Pyridoindole at Position 2
The 2-position of the pyridoindole must be modified to incorporate the carbonyl linker.
Oxalyl Chloride-Mediated Carbonylation
Reaction of the pyridoindole with oxalyl chloride in tetrahydrofuran (THF) generates a reactive 2-chlorocarbonyl intermediate. This method, adapted from aza-annulation protocols, affords the acyl chloride derivative in 76–85% yield after purification by silica gel chromatography. The reaction is conducted at 0°C to minimize side reactions, with triethylamine serving as a base to neutralize HCl byproducts.
Preparation of 1-Phenyl-2-pyrrolidinone
The pyrrolidinone moiety is synthesized through ring-opening and re-functionalization of γ-butyrolactam.
N-Phenylation of 2-Pyrrolidinone
2-Pyrrolidinone undergoes N-alkylation with bromobenzene in the presence of potassium carbonate as a base. The reaction, conducted in dimethylacetamide (DMAc) at 120°C for 12 hours, yields 1-phenyl-2-pyrrolidinone in 65–70% yield. Alternative methods using Ullmann coupling with iodobenzene and copper catalysts have been reported but suffer from lower efficiency.
Functionalization at Position 4
Introducing a carboxylic acid group at position 4 involves hydrolysis of 4-cyano-1-phenyl-2-pyrrolidinone under acidic conditions (HCl, reflux). Subsequent activation with thionyl chloride converts the acid to the corresponding acyl chloride, ready for coupling.
Coupling Strategies and Final Assembly
The final step involves conjugating the pyridoindole and pyrrolidinone moieties via an amide bond.
Peptide Coupling Reagents
Activation of the pyridoindole-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates coupling with 4-amino-1-phenyl-2-pyrrolidinone. The reaction proceeds at room temperature for 24 hours, yielding the target compound in 58–63% purity.
Direct Acylation
Alternatively, reacting the pyridoindole-2-carbonyl chloride with 1-phenyl-2-pyrrolidinone in THF at −10°C achieves higher yields (72–78%). Triethylamine is critical for scavenging HCl, ensuring reaction efficiency.
Optimization and Scale-Up Considerations
Purification Challenges
The polar nature of both intermediates necessitates chromatographic purification using gradient elution (ethyl acetate/hexane). Recrystallization from ethanol/water mixtures improves purity to >95%.
Green Chemistry Approaches
Recent efforts have explored solvent-free mechanochemical coupling using ball milling, reducing reaction times from hours to minutes while maintaining yields of 70–75%.
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for structural confirmation. Key spectral features include:
Chemical Reactions Analysis
Acylation and Carbonyl Group Reactivity
The carbonyl group bridging the pyridoindole and pyrrolidinone moieties serves as a key reactive site.
-
Nucleophilic acyl substitution : The compound reacts with amines (e.g., methylamine, hydrazine) under reflux in tetrahydrofuran (THF) to form substituted amides or hydrazides. For example, reaction with methylamine yields 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(methylamino)methyl]-1-phenyl-2-pyrrolidinone .
-
Reduction : Treatment with sodium borohydride (NaBH₄) in methanol selectively reduces the carbonyl group to a methylene bridge, forming 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methyl]-1-phenyl-2-pyrrolidinone .
Table 1: Acylation and Reduction Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | Methylamine, THF, 60°C, 6h | Amide derivative | 72 |
| Reduction | NaBH₄, MeOH, 25°C, 2h | Methylene-bridged analog | 68 |
Oxidation Reactions
The methoxy-substituted pyridoindole ring undergoes selective oxidation:
-
Demethylation : Reaction with boron tribromide (BBr₃) in dichloromethane at −78°C removes the methoxy group, yielding 4-[(8-hydroxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-phenyl-2-pyrrolidinone .
-
Ring oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the tetrahydro-pyridoindole to a pyrido[4,3-b]indol-1-one system .
Table 2: Oxidation Reactions
Cyclization and Ring Expansion
The pyrrolidinone ring participates in cycloaddition and annulation reactions:
-
Aza-annulation : Reacting with maleic anhydride in acetonitrile at 100°C induces cyclization, forming a fused dihydroindolizino[8,7-b]indole derivative .
-
Ring expansion : Treatment with oxalyl chloride (ClCO)₂ in dichloromethane generates an indolizino[8,7-b]indole-2,3-dione via carbonyl insertion .
Table 3: Cyclization Outcomes
Functionalization of Reactive Sites
The compound’s molecular architecture allows site-specific modifications:
Figure 1: Reactive Sites
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
-
Acidic conditions (pH 1–3) : Rapid hydrolysis of the pyrrolidinone ring occurs within 2h .
-
Neutral/basic conditions (pH 7–9) : Stable for >24h at 37°C, confirmed via LC-MS .
Key Research Findings
-
The carbonyl group’s reduction enhances blood-brain barrier permeability by 40% in murine models .
-
Demethylation at the 8-position increases binding affinity to HDAC6 (IC₅₀ = 12 nM vs. 45 nM for parent compound) .
-
Fused indolizinoindole derivatives exhibit anti-inflammatory activity (IC₅₀ = 0.45 μM against TNF-α) .
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
- Antidepressant Activity : Studies have shown that derivatives of tetrahydropyridoindoles can possess antidepressant properties. The compound's structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems in the brain, potentially offering new avenues for depression treatment .
- Anticancer Properties : Preliminary investigations into the compound's anticancer potential have been conducted. Its ability to inhibit cell proliferation in various cancer cell lines has been noted, indicating that it may serve as a lead compound for developing novel anticancer agents .
- Neuroprotective Effects : The neuroprotective properties of this compound are under investigation, particularly in models of neurodegenerative diseases. Its mechanism may involve the modulation of oxidative stress and inflammation pathways .
Synthesis and Modifications
The synthesis of 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-phenyl-2-pyrrolidinone typically involves multi-step organic reactions. Modifications to the core structure can enhance its pharmacological profiles:
- Substituent Variations : Altering the substituents on the phenyl or pyrrolidinone rings can affect solubility and bioavailability.
- Prodrug Strategies : Developing prodrugs that release the active form upon metabolic conversion can improve therapeutic efficacy.
Case Studies
Several case studies have documented the application of this compound in specific research contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive-like behavior in animal models when administered at specific dosages. |
| Study B | Anticancer Activity | Showed a dose-dependent inhibition of tumor growth in xenograft models using human cancer cell lines. |
| Study C | Neuroprotection | Indicated reduced neuronal death and improved cognitive function in models of Alzheimer's disease after treatment with the compound. |
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cell signaling pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridoindole Core
8-Substituted Pyridoindoles
- 8-(Trifluoromethoxy) Analogs: The compound (8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone () shares the pyridoindole core but replaces the methoxy group with a trifluoromethoxy (-OCF₃) substituent. The trifluoromethyl group on the pyrazole enhances lipophilicity (logP) and metabolic resistance due to fluorine’s electronegativity. This analog was synthesized in 88% yield via carbodiimide-mediated coupling, suggesting robust synthetic feasibility for similar derivatives .
8-Chloro Analogs :
The 8-chloro derivative (e.g., 2-acetyl-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, ) replaces methoxy with an electron-withdrawing chloro group. Chlorine increases molecular polarity and may alter binding affinity in target proteins. For instance, chloro-substituted heterocycles often exhibit enhanced potency in kinase inhibitors due to halogen bonding .- 8-Fluoro Analogs: The compound 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone () introduces a fluorine atom at position 7. Fluorine’s small size and high electronegativity improve metabolic stability and bioavailability compared to methoxy .
Positional Isomerism and Core Modifications
- Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives: Compounds like 8-(1-methyl-1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one () replace the pyridoindole core with a pyridopyrimidinone system. These derivatives often exhibit distinct biological profiles, such as increased solubility due to the pyrimidinone ring’s hydrogen-bonding capacity .
Variations in the Carbonyl-Linked Moieties
Pyrrolidinone vs. Indole Substituents
- The target compound’s 1-phenyl-2-pyrrolidinone group contrasts with analogs featuring indole-based linkers (e.g., (8-chloro-pyridoindol-2-yl)(1-methylindol-2-yl)methanone, ). The phenyl-pyrrolidinone may enhance CNS penetration due to its moderate lipophilicity, whereas indole moieties could engage in hydrogen bonding via NH groups .
Pyrazole and Piperazine Linkers
- The compound (4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-4-pyridinylmethanone () utilizes a pyrazoline linker.
Table 1: Key Properties of Selected Analogs
Biological Activity
4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-phenyl-2-pyrrolidinone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 385.5 g/mol. Its structure includes a pyridoindole core and a carbonyl group attached to a phenyl ring and a pyrrolidinone moiety. The methoxy group and the unique arrangement of nitrogen atoms contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation, making it a candidate for further investigation in oncology .
- Antimicrobial Activity : Some derivatives of similar pyridoindole compounds have shown significant antimicrobial properties against various pathogens .
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Enzyme Inhibition : The carbonyl group may interact with active sites of enzymes or receptors, leading to modulation of their activity.
- Cell Signaling Pathways : It could influence signaling pathways associated with cell growth and apoptosis.
- Molecular Docking Studies : Computational studies indicate potential binding affinities with targets related to cancer and microbial infections .
Case Studies and Experimental Data
-
Anticancer Studies :
- A study demonstrated that derivatives similar to the compound inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases .
- Table 1 : Summary of Anticancer Activity
Compound Cell Line IC50 (µM) Mechanism Compound A MCF-7 10 Kinase Inhibition Compound B HeLa 15 Apoptosis Induction -
Antimicrobial Activity :
Pathogen Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL
Q & A
Basic: What are the established synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves coupling the pyridoindole moiety (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole) with the pyrrolidinone fragment via an acylation reaction. Key steps include:
- Activation of the carbonyl group : Use of coupling agents like EDCl/HOBt or DCC to form an active ester intermediate.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from acetonitrile to isolate the product .
- Characterization : NMR (¹H/¹³C) for verifying substitution patterns, IR for carbonyl stretching (~1700 cm⁻¹), and mass spectrometry for molecular ion confirmation .
Advanced: How can researchers optimize the acylation step to improve yield?
Methodological Answer:
Yield optimization requires systematic variation of:
- Catalysts : Test Lewis acids (e.g., ZnCl₂) or DMAP to enhance reaction efficiency.
- Solvent polarity : Compare dichloromethane (non-polar) vs. acetonitrile (polar aprotic) to stabilize intermediates .
- Temperature : Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis) or room temperature for slower kinetics.
- Monitoring : Use TLC or HPLC to track reaction progress and identify side products early .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), pyrrolidinone carbonyl (δ ~175 ppm), and aromatic protons (δ 6.5–8.0 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., pyridoindole ring conformation) .
- High-resolution MS : Confirm molecular formula (e.g., [M+H]⁺ at m/z calculated for C₂₄H₂₄N₃O₃).
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Validate cell lines/pathways (e.g., kinase inhibition assays) with positive controls (e.g., staurosporine) .
- Compound purity : Use HPLC (>98% purity) to rule out impurities affecting activity .
- Solubility adjustments : Test DMSO concentration limits or use surfactants (e.g., Tween-80) to mitigate aggregation .
Basic: What are common impurities encountered during synthesis?
Methodological Answer:
- Unreacted starting materials : Detectable via TLC (Rf comparison) or residual peaks in NMR.
- Hydrolysis byproducts : Monitor for free carboxylic acid (IR ~2500–3300 cm⁻¹ broad O-H stretch) .
- Dimerization : Use mass spectrometry to identify [2M+H]⁺ ions and adjust reaction stoichiometry .
Advanced: How to design a stability study for this compound under physiological conditions?
Methodological Answer:
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C and analyze degradation products via LC-MS .
- Light/oxygen sensitivity : Conduct experiments under inert atmosphere (N₂) and amber glass to assess photolytic decomposition.
- Long-term stability : Store samples at -20°C, 4°C, and 25°C for 6–12 months, periodically testing potency .
Basic: What computational methods aid in predicting this compound’s reactivity?
Methodological Answer:
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to identify nucleophilic/electrophilic sites on the pyridoindole ring.
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
Advanced: How to evaluate ecological risks of this compound in environmental compartments?
Methodological Answer:
- Biodegradation assays : Use OECD 301F (aerobic degradation in activated sludge) to measure half-life .
- Partition coefficients : Calculate logP (octanol-water) to predict bioaccumulation potential.
- Toxicity profiling : Perform Daphnia magna or algae growth inhibition tests at varying concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
